Methyl 2-chloro-4-formylnicotinate

Description

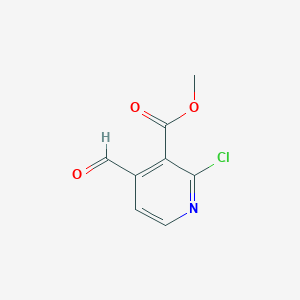

Methyl 2-chloro-4-formylnicotinate is a nicotinic acid derivative characterized by a methyl ester group, a chlorine substituent at the 2-position, and a formyl group at the 4-position of the pyridine ring. The chlorine and formyl groups enhance its reactivity, enabling participation in nucleophilic substitution or condensation reactions, while the methyl ester group contributes to solubility and stability .

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

methyl 2-chloro-4-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(4-11)2-3-10-7(6)9/h2-4H,1H3 |

InChI Key |

NADIGPFFQGKRAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-formylnicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Methyl 2-chloro-4-carboxynicotinate.

Reduction: Methyl 2-chloro-4-hydroxymethylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-4-formylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also influence the compound’s reactivity and interaction with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compound: Ethyl 2-chloro-4-formylnicotinate (CAS 38667-55-9)

The ethyl ester analog (Ethyl 2-chloro-4-formylnicotinate) shares the same pyridine backbone but substitutes the methyl ester with an ethyl ester. This minor structural difference impacts physicochemical properties and reactivity:

| Property | Methyl 2-chloro-4-formylnicotinate | Ethyl 2-chloro-4-formylnicotinate |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₃ | C₉H₈ClNO₃ |

| Molecular Weight | ~199.59 g/mol | ~213.62 g/mol |

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Lipophilicity (Predicted) | Lower (shorter alkyl chain) | Higher (longer alkyl chain) |

| Hydrolysis Rate | Likely faster | Likely slower |

Key Differences :

- Solubility : The methyl ester may exhibit slightly higher aqueous solubility due to reduced hydrophobicity compared to the ethyl analog.

- Stability : Ethyl esters generally hydrolyze slower than methyl esters under acidic or enzymatic conditions, which could influence their suitability as prodrug intermediates .

- Synthetic Applications : The choice between methyl and ethyl esters often depends on downstream reactions. Methyl esters are preferred for faster deprotection, while ethyl esters offer better stability during prolonged storage .

Broader Context: Comparison with Other Methyl Esters

For example:

- Torulosic acid methyl ester (from plant resins) exhibits high thermal stability due to its fused bicyclic structure, whereas this compound’s aromatic system may favor electrophilic substitution reactions .

Biological Activity

Methyl 2-chloro-4-formylnicotinate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chlorine atom at the 2-position and a formyl group at the 4-position. This specific substitution pattern contributes to its reactivity and biological activity. The molecular formula is , and it exhibits properties that make it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to significant implications for pharmacokinetics, affecting how drugs are processed in the body.

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially making it useful in treating bacterial infections.

- Modulation of Biological Pathways : The presence of the formyl group allows for interactions that can modulate various signaling pathways, enhancing its efficacy as a therapeutic agent.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-chloro-6-formylnicotinate | Contains one chlorine atom; different biological profile. | |

| Methyl 3-chloro-4-formylnicotinate | Different chlorine position; varied pharmaceutical uses. | |

| Methyl 2,6-dichloronicotinate | Lacks formyl group; primarily studied for herbicidal properties. |

This table highlights how the structural variations influence the biological activities and potential applications of these compounds.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on this compound demonstrated significant antibacterial activity against several strains of bacteria, indicating its potential as a lead compound in antibiotic development.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific cytochrome P450 isoforms, suggesting potential drug-drug interaction risks when co-administered with other medications.

- Pharmacological Applications : The compound has been explored for its application in developing new therapeutic agents targeting metabolic disorders due to its ability to modulate enzyme activities involved in metabolic pathways .

Future Directions

Further research is warranted to explore the full potential of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could uncover new therapeutic targets.

- Formulation Development : Exploring different formulations could enhance the bioavailability and effectiveness of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.